molecular formula C6H13NO2 B3379805 N-tert-butyl-2-hydroxyacetamide CAS No. 175276-17-2

N-tert-butyl-2-hydroxyacetamide

Cat. No.: B3379805
CAS No.: 175276-17-2
M. Wt: 131.17 g/mol
InChI Key: SGWCSGJBNVWDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-hydroxyacetamide is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyacetamide group

Scientific Research Applications

N-tert-butyl-2-hydroxyacetamide has gained significant attention in scientific research due to its unique chemical properties. Some of its applications include:

Future Directions

The future directions for research on “(N-tert-butyl)-2-hydroxyacetamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, the use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides is a relatively new development and could be an area of future research . Additionally, the potential applications of N-tert-butyl amides in drug synthesis could be an interesting area for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-hydroxyacetamide can be synthesized through various synthetic routes. One common method involves the reaction of tert-butylamine with glyoxylic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyacetamide group may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyacetamide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butylacrylamide
  • N-tert-butylacetamide
  • N-tert-butyl-2-hydroxypropionamide

Uniqueness

N-tert-butyl-2-hydroxyacetamide is unique due to the presence of both a hydroxyacetamide group and a tert-butyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

N-tert-butyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-5(9)4-8/h8H,4H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCSGJBNVWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-17-2
Record name N-tert-butyl-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-hydroxyacetamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-2-hydroxyacetamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-hydroxyacetamide
Reactant of Route 5
N-tert-butyl-2-hydroxyacetamide
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-2-hydroxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.